Cas no 82751-59-5 (2(3H)-Benzoxazolone, 6-isocyanato-)

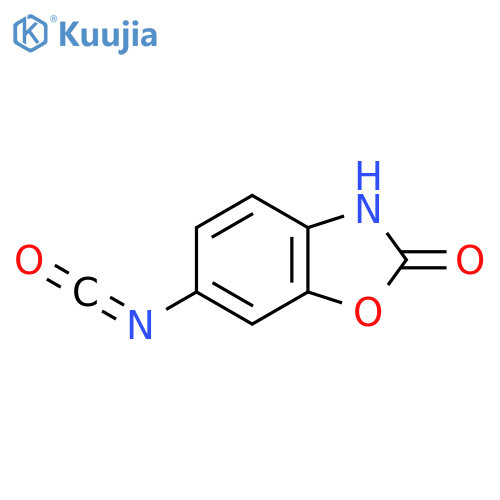

82751-59-5 structure

商品名:2(3H)-Benzoxazolone, 6-isocyanato-

CAS番号:82751-59-5

MF:C8H4N2O3

メガワット:176.12896156311

CID:4819650

2(3H)-Benzoxazolone, 6-isocyanato- 化学的及び物理的性質

名前と識別子

-

- 2(3H)-Benzoxazolone, 6-isocyanato-

- 2-Hydroxybenzo[d]oxazole-6-isocyanate

- 6-isocyanato-3H-1,3-benzoxazol-2-one

- 6-isocyanato-2,3-dihydro-1,3-benzoxazol-2-one

-

- インチ: 1S/C8H4N2O3/c11-4-9-5-1-2-6-7(3-5)13-8(12)10-6/h1-3H,(H,10,12)

- InChIKey: YLIHTDQWRZRNFC-UHFFFAOYSA-N

- ほほえんだ: O1C(NC2C=CC(=CC1=2)N=C=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 273

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 67.8

2(3H)-Benzoxazolone, 6-isocyanato- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A081001680-1g |

2-Hydroxybenzo[d]oxazole-6-isocyanate |

82751-59-5 | 98% | 1g |

$12722.12 | 2023-09-01 | |

| Alichem | A081001680-500mg |

2-Hydroxybenzo[d]oxazole-6-isocyanate |

82751-59-5 | 98% | 500mg |

$7252.70 | 2023-09-01 | |

| Alichem | A081001680-250mg |

2-Hydroxybenzo[d]oxazole-6-isocyanate |

82751-59-5 | 98% | 250mg |

$5388.32 | 2023-09-01 |

2(3H)-Benzoxazolone, 6-isocyanato- 関連文献

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

82751-59-5 (2(3H)-Benzoxazolone, 6-isocyanato-) 関連製品

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量